molecular formula C24H38N10O7S B12596531 L-Histidyl-L-histidyl-L-seryl-L-cysteinyl-L-lysine CAS No. 915775-27-8

L-Histidyl-L-histidyl-L-seryl-L-cysteinyl-L-lysine

Cat. No.: B12596531
CAS No.: 915775-27-8
M. Wt: 610.7 g/mol
InChI Key: OJFXNUWFENGHRN-VMXHOPILSA-N
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Description

L-Histidyl-L-histidyl-L-seryl-L-cysteinyl-L-lysine is a pentapeptide composed of five amino acids: L-histidine, L-serine, L-cysteine, and L-lysine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Histidyl-L-histidyl-L-seryl-L-cysteinyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Coupling: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and coupled to the amino group of the resin-bound peptide.

    Deprotection: The protecting group on the amino terminus is removed, usually with trifluoroacetic acid (TFA), to allow the next amino acid to be added.

    Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a strong acid like TFA.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Histidyl-L-histidyl-L-seryl-L-cysteinyl-L-lysine can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can form disulfide bonds under oxidative conditions.

    Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like dithiothreitol (DTT).

    Substitution: The serine and histidine residues can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used to oxidize cysteine residues.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Nucleophiles like hydroxylamine can react with serine residues under mild conditions.

Major Products

    Oxidation: Formation of disulfide-linked dimers or higher-order structures.

    Reduction: Regeneration of free thiol groups.

    Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

L-Histidyl-L-histidyl-L-seryl-L-cysteinyl-L-lysine has several scientific research applications:

    Biochemistry: Used as a model peptide to study protein folding and stability.

    Pharmacology: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.

    Materials Science: Explored for its ability to form self-assembled nanostructures, which can be used in drug delivery systems.

Mechanism of Action

The mechanism of action of L-Histidyl-L-histidyl-L-seryl-L-cysteinyl-L-lysine involves its interaction with various molecular targets:

    Molecular Targets: The peptide can bind to metal ions like copper, forming complexes that exhibit biological activity.

    Pathways Involved: These complexes can modulate cellular pathways related to oxidative stress and inflammation, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Glycyl-L-histidyl-L-lysine: A tripeptide known for its wound healing and anti-aging properties.

    L-Seryl-L-histidyl-L-leucine: Another peptide with similar structural features but different biological activities.

Uniqueness

L-Histidyl-L-histidyl-L-seryl-L-cysteinyl-L-lysine is unique due to its specific sequence and the presence of cysteine, which allows for the formation of disulfide bonds. This feature can significantly impact its structural and functional properties, making it distinct from other peptides.

Properties

CAS No.

915775-27-8

Molecular Formula

C24H38N10O7S

Molecular Weight

610.7 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoic acid

InChI

InChI=1S/C24H38N10O7S/c25-4-2-1-3-16(24(40)41)31-23(39)19(10-42)34-22(38)18(9-35)33-21(37)17(6-14-8-28-12-30-14)32-20(36)15(26)5-13-7-27-11-29-13/h7-8,11-12,15-19,35,42H,1-6,9-10,25-26H2,(H,27,29)(H,28,30)(H,31,39)(H,32,36)(H,33,37)(H,34,38)(H,40,41)/t15-,16-,17-,18-,19-/m0/s1

InChI Key

OJFXNUWFENGHRN-VMXHOPILSA-N

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCCN)C(=O)O)N

Canonical SMILES

C1=C(NC=N1)CC(C(=O)NC(CC2=CN=CN2)C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)O)N

Origin of Product

United States

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